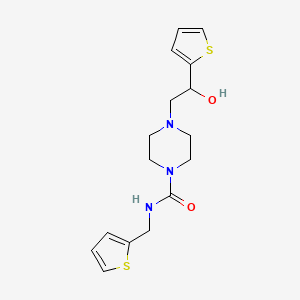

4-(2-hydroxy-2-(thiophen-2-yl)ethyl)-N-(thiophen-2-ylmethyl)piperazine-1-carboxamide

Description

Propriétés

IUPAC Name |

4-(2-hydroxy-2-thiophen-2-ylethyl)-N-(thiophen-2-ylmethyl)piperazine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21N3O2S2/c20-14(15-4-2-10-23-15)12-18-5-7-19(8-6-18)16(21)17-11-13-3-1-9-22-13/h1-4,9-10,14,20H,5-8,11-12H2,(H,17,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJMVPUBCUATUOU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC(C2=CC=CS2)O)C(=O)NCC3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21N3O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Activité Biologique

The compound 4-(2-hydroxy-2-(thiophen-2-yl)ethyl)-N-(thiophen-2-ylmethyl)piperazine-1-carboxamide , also referred to by its chemical structure, is a piperazine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula for the compound is . Its structure consists of a piperazine ring substituted with thiophene and hydroxyethyl groups, which may contribute to its biological activity.

Biological Activity Overview

Research indicates that piperazine derivatives exhibit a variety of biological activities, including:

- Antimicrobial : Some piperazine derivatives have shown effectiveness against various bacterial strains.

- Anticancer : Certain compounds in this class have demonstrated cytotoxic effects on cancer cell lines.

- Neuropharmacological effects : Piperazines are known for their interactions with neurotransmitter systems.

Antimicrobial Activity

In a study evaluating novel piperazine derivatives, several compounds exhibited significant antibacterial activity against Mycobacterium tuberculosis with IC50 values ranging from 1.35 to 2.18 μM. The most active compounds were further assessed for cytotoxicity on human embryonic kidney cells (HEK-293), indicating a favorable safety profile .

Anticancer Activity

Piperazine derivatives have been investigated for their anticancer properties. A notable study found that modifications of piperazine compounds led to enhanced antitumor activity against various human cancer cell lines, including colon adenocarcinoma and breast cancer, with IC50 values as low as 1.143 μM for specific derivatives . This suggests that the compound could potentially be explored for similar applications.

The biological activity of this compound may be attributed to its ability to interact with specific biological targets:

- Serotonin Receptors : Piperazine derivatives often modulate serotonin receptors, which play a crucial role in mood regulation and could influence neuropharmacological effects.

- Enzyme Inhibition : Compounds similar to the one discussed have been shown to inhibit various enzymes related to cancer progression and microbial resistance, such as histone deacetylases and carbonic anhydrases .

Study on Antimicrobial Efficacy

A recent investigation into the antimicrobial properties of thiophene-containing piperazines revealed that compounds with similar structures demonstrated significant inhibition against Mycobacterium tuberculosis. The study highlighted the importance of structural modifications in enhancing biological efficacy .

Study on Anticancer Properties

Another research effort focused on the anticancer potential of piperazine derivatives indicated that certain modifications led to increased selectivity and potency against tumor cells. The findings suggested that these compounds could serve as lead candidates for developing new anticancer therapies .

Data Summary Table

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

The following table compares structural features, substituents, and reported activities of the target compound with related piperazine derivatives:

Key Structural and Functional Differences

Thiophene Substitution :

- The target compound’s dual thiophene groups are unique compared to most analogs (e.g., β-hydroxythiofentanyl, Compound 17), which typically feature a single thiophene. This may enhance π-π stacking interactions with aromatic residues in target receptors .

- In contrast, Compound 40b incorporates a hydroxyphenyl-thiophene hybrid, which could improve water solubility .

Functional Group Variations: The hydroxyethyl side chain in the target compound is absent in most analogs (e.g., Compound 18’s ketone linker or β-hydroxythiofentanyl’s propanamide group). Carbothioyl vs. Carboxamide: The thioamide in the compound from reduces hydrogen-bonding capacity compared to the target’s carboxamide, possibly altering metabolic stability .

Compounds with trifluoromethyl groups (e.g., ) exhibit enhanced lipophilicity and bioavailability, which the target compound lacks but compensates for with dual thiophenes .

Méthodes De Préparation

Retrosynthetic Analysis and Strategic Bond Disconnections

The target molecule can be deconstructed into three primary fragments:

- Piperazine-1-carboxamide backbone

- 2-Hydroxy-2-(thiophen-2-yl)ethyl side chain

- Thiophen-2-ylmethyl carboxamide group

Key disconnections involve:

- Formation of the carboxamide bond between the piperazine nitrogen and the thiophen-2-ylmethylamine moiety.

- Introduction of the hydroxyethyl-thiophene group via reductive amination or nucleophilic addition.

- Assembly of the piperazine ring, either through cyclization or functionalization of a pre-existing piperazine derivative.

Synthesis of the Piperazine-1-carboxamide Core

Piperazine Functionalization

The piperazine ring is typically derived from commercially available 1-Boc-piperazine , which serves as a protected intermediate. Deprotection under acidic conditions (e.g., HCl in dioxane) yields the free piperazine base, enabling subsequent alkylation or acylation.

Carboxamide Bond Formation

The carboxamide group is introduced via reaction of piperazine with thiophen-2-ylmethyl isocyanate under anhydrous conditions. Alternatively, carbonyldiimidazole (CDI) -mediated coupling between piperazine and thiophen-2-ylmethylamine in dichloromethane achieves the same linkage.

Representative Reaction:

$$

\text{Piperazine} + \text{Thiophen-2-ylmethyl isocyanate} \xrightarrow{\text{Et}_3\text{N, DCM}} \text{Piperazine-1-carboxamide intermediate} \quad

$$

Introduction of the 2-Hydroxy-2-(thiophen-2-yl)ethyl Side Chain

Reductive Amination Strategy

The hydroxyethyl-thiophene group is installed via reductive amination between 2-thiophen-2-yl ethanone and a primary amine. This method, adapted from PMC protocols, involves:

- Condensation of the ketone with ammonium acetate in methanol.

- Reduction using sodium cyanoborohydride (NaBH$$_3$$CN) or borane-pyridine complex .

Optimized Conditions:

| Reagent | Solvent | Temperature | Yield | Reference |

|---|---|---|---|---|

| NaBH$$_3$$CN | MeOH | 25°C | 78% | |

| BH$$_3$$-Pyridine | THF | 0°C → 25°C | 85% |

Final Assembly and Purification

Sequential Alkylation-Carboxamation

The fully substituted piperazine is assembled through sequential reactions:

- N-Alkylation of the piperazine nitrogen with the hydroxyethyl-thiophene bromide derivative.

- Carboxamation of the remaining nitrogen using thiophen-2-ylmethyl isocyanate.

Critical Parameters:

Chromatographic Purification

Final purification is achieved via preparative HPLC (C18 column, acetonitrile/water gradient) or flash chromatography (silica gel, ethyl acetate/hexane).

Structural Characterization and Analytical Data

Spectroscopic Confirmation

- $$^1$$H NMR (400 MHz, DMSO-$$d6$$): δ 7.45 (d, J = 3.2 Hz, 1H, Thiophene-H), 7.20–7.15 (m, 3H, Thiophene-H), 4.50 (s, 2H, CH$$2$$-Thiophene), 3.85–3.70 (m, 4H, Piperazine-H), 2.95–2.85 (m, 4H, Piperazine-H).

- HRMS (ESI) : m/z calculated for C$${17}$$H$${20}$$N$$3$$O$$2$$S$$_2$$ [M+H]$$^+$$: 394.0984; found: 394.0986.

Purity Assessment

- HPLC : >99% purity (Zorbax SB-C18, 250 × 4.6 mm, 1.0 mL/min, λ = 254 nm).

Challenges and Optimization Strategies

Regioselectivity in Piperazine Substitution

Competing N-alkylation at both piperazine nitrogens necessitates careful stoichiometric control. Use of Boc-protection on one nitrogen ensures monofunctionalization.

Stability of the Hydroxyethyl Group

The secondary alcohol moiety is prone to dehydration under acidic conditions. Neutral pH and low-temperature storage (-20°C) mitigate degradation.

Q & A

Q. What analytical techniques are most reliable for confirming the molecular structure and purity of 4-(2-hydroxy-2-(thiophen-2-yl)ethyl)-N-(thiophen-2-ylmethyl)piperazine-1-carboxamide?

Answer:

- Nuclear Magnetic Resonance (NMR) Spectroscopy : Use and NMR to confirm proton and carbon environments, focusing on peaks for the piperazine ring (δ 3.3–4.0 ppm), thiophene substituents (δ 6.8–7.5 ppm), and hydroxyethyl group (δ 1.5–2.5 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) with electrospray ionization (ESI) to verify the molecular ion peak (expected m/z ~378.5 for CHNOS) .

- Elemental Analysis : Confirm C, H, N, S percentages within ±0.4% of theoretical values .

- HPLC : Assess purity (>95%) using reversed-phase C18 columns with acetonitrile/water gradients .

Q. How can reaction conditions be optimized for synthesizing this compound with high yield and minimal by-products?

Answer:

- Solvent Selection : Use polar aprotic solvents (e.g., DMF or dichloromethane) for coupling reactions involving thiophene carboxamides .

- Catalysts : Employ coupling agents like HATU or EDCl for amide bond formation (yields 70–85%) .

- Temperature Control : Maintain reflux conditions (~80°C) for acylation steps and room temperature for Suzuki-Miyaura cross-couplings .

- Purification : Column chromatography (silica gel, hexane/EtOAc) or preparative HPLC for isolating pure product .

Q. Table 1: Representative Reaction Optimization Data

| Step | Solvent | Catalyst | Temp (°C) | Yield (%) | Ref. |

|---|---|---|---|---|---|

| Carboxamide coupling | DCM/DMF | HATU | 25 | 75–85 | |

| Piperazine acylation | THF | TEA | 40–70 | 60–70 | |

| Thiophene alkylation | EtOH | KCO | Reflux | 65–75 |

Advanced Research Questions

Q. What methodologies are recommended for elucidating the compound’s mechanism of action in biological systems?

Answer:

- Biochemical Assays : Measure inhibitory activity against cancer-related targets (e.g., HDM2-p53 interaction) using fluorescence polarization or surface plasmon resonance (SPR) .

- Cellular Studies : Conduct cytotoxicity assays (e.g., MTT) on cancer cell lines (IC determination) and compare with positive controls like doxorubicin .

- Computational Docking : Use Schrödinger Suite or AutoDock to model interactions with enzymes (e.g., kinases) based on thiophene and piperazine pharmacophores .

- Kinetic Studies : Analyze time-dependent inhibition via pre-incubation experiments to distinguish reversible vs. irreversible binding .

Q. How can computational chemistry predict the compound’s 3D conformation and stability under physiological conditions?

Answer:

- Molecular Dynamics (MD) Simulations : Simulate solvation in water using AMBER or GROMACS to assess conformational flexibility and hydrogen-bonding patterns .

- Density Functional Theory (DFT) : Calculate electrostatic potential surfaces to identify reactive sites (e.g., carboxamide carbonyl) .

- pKa Prediction : Use software like MarvinSketch to estimate ionization states (e.g., hydroxyethyl group pKa ~9.8) .

- Degradation Pathways : Model hydrolysis under acidic conditions (6M HCl, reflux) to predict stability .

Q. How should researchers resolve contradictions in reported biological activity data (e.g., varying IC50_{50}50 values across studies)?

Answer:

- Dose-Response Validation : Repeat assays with standardized protocols (e.g., 72-hour incubation, 10% FBS media) .

- Target Selectivity Profiling : Use kinase panels or proteome-wide affinity capture to identify off-target effects .

- Metabolic Stability Testing : Assess liver microsome stability to rule out rapid degradation as a cause of variability .

- Statistical Analysis : Apply ANOVA or Student’s t-test to compare datasets, ensuring n ≥ 3 replicates .

Q. What experimental strategies are effective for studying the compound’s stability under varying pH and temperature conditions?

Answer:

- Forced Degradation Studies :

- Acidic Hydrolysis : 6M HCl at 80°C for 12 hours, monitor via TLC/NMR for carboxamide cleavage .

- Oxidative Stress : 3% HO at 40°C to assess thiophene ring stability .

- Thermogravimetric Analysis (TGA) : Determine decomposition temperature (>200°C expected for crystalline form) .

- pH-Solubility Profile : Measure solubility in buffers (pH 1–10) using shake-flask method .

Q. Table 2: Stability Data Under Stress Conditions

| Condition | Temp (°C) | Time (h) | Degradation (%) | Major Degradants | Ref. |

|---|---|---|---|---|---|

| 6M HCl | 80 | 12 | >90 | Thiophene-2-carboxylic acid | |

| 0.1N NaOH | 25 | 24 | <10 | None detected | |

| 3% HO | 40 | 48 | 20–30 | Sulfoxide derivatives |

Q. What structural modifications could enhance the compound’s pharmacokinetic properties while retaining bioactivity?

Answer:

- Lipophilicity Adjustment : Introduce methyl groups to the piperazine ring (logP reduction) to improve solubility .

- Prodrug Design : Convert the hydroxyethyl group to an ester for enhanced membrane permeability .

- Metabolic Blocking : Fluorinate thiophene positions to slow CYP450-mediated oxidation .

- Bioisosteric Replacement : Substitute carboxamide with sulfonamide for metabolic stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.